molecular formula C9H8N2OS B14766317 2-(2-Aminothiazol-5-yl)phenol

2-(2-Aminothiazol-5-yl)phenol

Cat. No.: B14766317
M. Wt: 192.24 g/mol
InChI Key: RUWPMASOGPFRAL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminothiazol-5-yl)phenol typically involves the reaction of 2-halo-1-(4-hydroxyphenyl)ethanone with thiourea. . The reaction conditions often include heating the reactants in an appropriate solvent, such as ethanol, to facilitate the formation of the thiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminothiazol-5-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Aminothiazol-5-yl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Aminothiazol-5-yl)phenol involves its interaction with various molecular targets. For example, its anticancer activity is attributed to its ability to inhibit specific enzymes and signaling pathways involved in cell proliferation. The compound can also interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminothiazol-5-yl)phenol is unique due to the presence of both the phenol and thiazole groups, which contribute to its diverse biological activities. The combination of these functional groups allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-5-yl)phenol

InChI

InChI=1S/C9H8N2OS/c10-9-11-5-8(13-9)6-3-1-2-4-7(6)12/h1-5,12H,(H2,10,11)

InChI Key

RUWPMASOGPFRAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(S2)N)O

Origin of Product

United States

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